Remifentanil's rapid onset and offset of action make it a valuable tool in analgesic research. Researchers can investigate its efficacy and safety in various pain models, including:
Remifentanil's ability to induce rapid and reversible sedation makes it a potential candidate for anesthetic research. Researchers can investigate its use as:
Remifentanil's interaction with the opioid receptor system can be valuable in neuropharmacological research. Researchers can study its effects on:
Remifentanil hydrochloride is a synthetic opioid analgesic primarily used in anesthesia for its rapid onset and ultra-short duration of action. Classified as a mu-opioid receptor agonist, it provides potent analgesia with a quick recovery profile, making it particularly useful in surgical settings. The compound has a molecular formula of C20H28N2O5 and a molar mass of approximately 376.453 g/mol . Due to its unique structure, which includes an ester linkage, remifentanil is rapidly metabolized by nonspecific plasma and tissue esterases, leading to a very short elimination half-life of approximately 1 to 20 minutes .
Remifentanil acts as a mu-opioid receptor agonist. Mu-opioid receptors are present throughout the central nervous system and play a crucial role in pain perception. When remifentanil binds to these receptors, it inhibits the transmission of pain signals, leading to analgesia [].
The ultra-short duration of action of remifentanil is attributed to its rapid metabolism by esterases. This allows for quick termination of the drug's effects, minimizing the risk of respiratory depression, a common side effect of opioids [].
Remifentanil is a potent drug with significant safety concerns.
Remifentanil undergoes hydrolysis due to its ester bond, which is susceptible to enzymatic cleavage. This reaction results in the formation of remifentanil acid, an inactive metabolite that possesses only 1/4600th the potency of the parent compound . The rapid hydrolysis prevents drug accumulation in the body, allowing for precise control over analgesic effects during surgeries.
As a mu-opioid receptor agonist, remifentanil exerts its effects by binding selectively to these receptors in the central nervous system. This action leads to analgesia, sedation, respiratory depression, and miosis (constriction of pupils) typical of opioid activity . The drug's pharmacokinetic profile allows for rapid blood-brain equilibration, resulting in quick onset and offset of action, thus minimizing postoperative recovery time .
These steps can vary depending on the specific synthetic route chosen but generally involve standard organic synthesis techniques such as condensation reactions and esterification .
Remifentanil is primarily used in medical settings for:
Its unique pharmacokinetic properties allow for flexible dosing regimens tailored to individual patient needs .
Remifentanil has been shown to interact with various other medications. Notably:
These interactions highlight the importance of careful monitoring when remifentanil is administered alongside other medications.
Remifentanil shares similarities with several other opioid analgesics but has distinct characteristics that set it apart:
Compound Name | Duration of Action | Metabolism Type | Potency (relative) | Unique Features |
---|---|---|---|---|
Fentanyl | Short | Hepatic metabolism | High | More potent than morphine |
Alfentanil | Short | Hepatic metabolism | Moderate | Faster onset than fentanyl |
Sufentanil | Short | Hepatic metabolism | Very high | Longer duration than remifentanil |
Morphine | Moderate | Hepatic metabolism | Standard | Longer duration and higher risk of accumulation |
Remifentanil | Ultra-short | Ester hydrolysis | High | Rapid metabolism and minimal accumulation |
Remifentanil's ultra-short duration makes it particularly unique among these compounds, allowing for precise control during procedures without prolonged effects post-administration .
Acute Toxic;Irritant;Health Hazard